1-(4-Fluoro-2-methylphenyl)ethanol
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Overview
Description
1-(4-Fluoro-2-methylphenyl)ethanol is an organic compound with the molecular formula C9H11FO It is a fluorinated aromatic alcohol, characterized by the presence of a hydroxyl group (-OH) attached to an ethyl chain, which is further connected to a fluorinated methylphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Fluoro-2-methylphenyl)ethanol can be synthesized through several methods. One common approach involves the reduction of 1-(4-Fluoro-2-methylphenyl)ethanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in anhydrous conditions and at low temperatures to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation processes. This method uses a catalyst, such as palladium on carbon (Pd/C), under hydrogen gas (H2) pressure to reduce the corresponding ketone to the alcohol. This process is efficient and scalable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluoro-2-methylphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 1-(4-Fluoro-2-methylphenyl)ethanone, using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form 1-(4-Fluoro-2-methylphenyl)ethane using strong reducing agents.
Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines or thiols under basic conditions
Major Products Formed:
Oxidation: 1-(4-Fluoro-2-methylphenyl)ethanone
Reduction: 1-(4-Fluoro-2-methylphenyl)ethane
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
1-(4-Fluoro-2-methylphenyl)ethanol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-Fluoro-2-methylphenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The fluorine atom can also enhance the compound’s binding affinity and specificity due to its electronegativity and ability to participate in hydrogen bonding and van der Waals interactions.
Comparison with Similar Compounds
- 1-(4-Fluorophenyl)ethanol
- 1-(4-Methylphenyl)ethanol
- 1-(4-Chloro-2-methylphenyl)ethanol
Comparison: 1-(4-Fluoro-2-methylphenyl)ethanol is unique due to the presence of both a fluorine atom and a methyl group on the aromatic ring. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, compared to its analogs. The fluorine atom enhances the compound’s ability to interact with biological targets, making it a valuable compound in drug development and other applications.
Biological Activity
1-(4-Fluoro-2-methylphenyl)ethanol, a compound with notable structural features, has garnered attention in various biological and medicinal chemistry studies. This article synthesizes current research findings regarding its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a fluorine atom and a methyl group on the phenyl ring. The molecular formula is C9H11F, with a molecular weight of approximately 154.19 g/mol. The fluorine substitution is significant as it often enhances the compound's biological activity through increased lipophilicity and altered interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The presence of the fluorine atom can enhance binding affinity to these targets, potentially leading to:
- Enzyme Inhibition : Compounds similar to this compound have been shown to inhibit specific enzymes involved in cancer cell proliferation, making them potential candidates for anticancer therapies .
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, although detailed investigations are still required to confirm these effects.
Anticancer Activity
Research has indicated that compounds with similar structures can exhibit significant anticancer properties. For instance, studies have shown that certain analogs demonstrate low IC50 values in various cancer cell lines:
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
32 | MCF-7 (breast) | 0.075 | Inhibition of tubulin polymerization |
33 | Hs578T (triple-negative breast) | 0.033 | Induction of apoptosis |
34 | MDA-MB-231 | 0.620 | Modulation of pro-apoptotic factors |
These findings suggest that the structural features of this compound may confer similar properties, warranting further investigation into its anticancer potential.
Antioxidant Properties
Another area of interest is the antioxidant activity exhibited by related compounds. For example, derivatives containing phenolic structures have shown promising results in scavenging free radicals:
Compound Type | Assay Method | Activity Level |
---|---|---|
Nitrones | DPPH Scavenging | High |
Triazole derivatives | Mitochondrial free radical effects | Moderate |
This suggests that this compound may also possess antioxidant capabilities, contributing to its therapeutic profile .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of compounds related to this compound:
- Synthesis of β-lactam Derivatives : A study synthesized novel β-lactam compounds incorporating fluorinated phenyl groups, revealing potent anticancer activity in vitro against MCF-7 cells with low toxicity towards non-cancerous cells .
- Structure-Based Optimization : Research on structural analogs demonstrated that modifications at specific positions on the phenyl ring significantly impacted both binding affinity and cellular potency against leukemia cells .
- Pharmaceutical Applications : Compounds derived from or similar to this compound have been explored for their potential as therapeutic agents in treating various malignancies, highlighting their importance in drug development pipelines .
Properties
IUPAC Name |
1-(4-fluoro-2-methylphenyl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO/c1-6-5-8(10)3-4-9(6)7(2)11/h3-5,7,11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOZVPOAUVOHRHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C(C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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